molecular formula C16H22N6O2S3 B14322729 N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide CAS No. 100981-64-4

N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide

Cat. No.: B14322729
CAS No.: 100981-64-4
M. Wt: 426.6 g/mol
InChI Key: IPUDGSUBGYHPDO-UHFFFAOYSA-N
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Description

N’-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide is a complex organic compound with a unique structure that includes a thiazole ring, a sulfonyl group, and an imidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the sulfonyl group, and the final coupling to form the imidamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N’-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

N’-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, sulfonyl compounds, and imidamides. Examples include:

  • Thiazole-based antibiotics
  • Sulfonylurea herbicides
  • Imidamide-based pharmaceuticals

Uniqueness

N’-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

100981-64-4

Molecular Formula

C16H22N6O2S3

Molecular Weight

426.6 g/mol

IUPAC Name

N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide

InChI

InChI=1S/C16H22N6O2S3/c1-2-12-3-5-14(6-4-12)27(23,24)20-11-19-7-8-25-9-13-10-26-16(21-13)22-15(17)18/h3-6,10-11H,2,7-9H2,1H3,(H,19,20)(H4,17,18,21,22)

InChI Key

IPUDGSUBGYHPDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC=NCCSCC2=CSC(=N2)N=C(N)N

Origin of Product

United States

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